N-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)-2,5-ジメチルベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

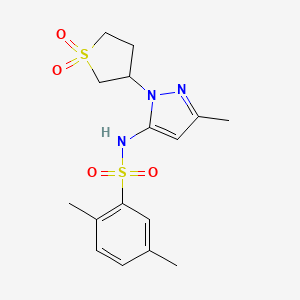

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.

BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

別の研究 では、この化合物の抗菌作用を、インビトロ阻害円法を用いて病原性細菌に対して評価しました。その結果は、この化合物が抗菌剤としての可能性を示唆しています。

合成アプローチ

この化合物の合成アクセシビリティは、迅速な合成アプローチ研究で検討されました 。この側面は直接的な用途には関係ありませんが、効率的な合成経路を理解することは、さらなる研究開発に不可欠です。

作用機序

Target of Action

The primary targets of this compound are the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation .

Biochemical Pathways

The activation of GIRK channels affects several biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

生物活性

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Tetrahydrothiophene ring : Contains dioxo groups which enhance its reactivity.

- Pyrazole moiety : Known for diverse biological activities.

- Sulfonamide group : Often associated with antibacterial properties.

The molecular formula is C15H18N4O3S with a molecular weight of approximately 350.39 g/mol.

Synthesis

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide typically involves multi-step procedures including oxidation and reduction reactions. Key reagents include:

- Potassium permanganate : For oxidation.

- Sodium borohydride : For reduction.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity of the final product .

Research indicates that this compound may interact with various biological targets:

- Potassium Channels : Specifically, it activates GIRK1/2 channels, facilitating potassium ion flow which leads to hyperpolarization of cell membranes. This modulation can affect neuronal excitability and cardiac function .

Pharmacological Studies

Several studies have evaluated the pharmacological potential of this compound:

- Antiviral Activity : Preliminary studies suggest that derivatives of similar structures exhibit anti-HIV properties, with some showing effective EC50 values in the nanomolar range . While specific data on this compound's anti-HIV activity is limited, its structural similarities suggest potential efficacy against viral infections.

- Enzyme Inhibition : Interaction studies have shown that the compound may bind to specific enzymes or receptors within biological systems, modulating their activity. Techniques such as molecular docking and biochemical assays are employed to quantify these interactions .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-11-4-5-12(2)15(8-11)25(22,23)18-16-9-13(3)17-19(16)14-6-7-24(20,21)10-14/h4-5,8-9,14,18H,6-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZMRTPULYBAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。